molecular formula C11H13N3O B15256252 4-Isocyanato-2-piperidin-1-ylpyridine

4-Isocyanato-2-piperidin-1-ylpyridine

Cat. No.: B15256252
M. Wt: 203.24 g/mol
InChI Key: NMIAGLUVGFMQHM-UHFFFAOYSA-N
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Description

4-Isocyanato-2-piperidin-1-ylpyridine is a heterocyclic compound featuring a pyridine core substituted with an isocyanate (-NCO) group at the 4-position and a piperidine ring at the 2-position.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-isocyanato-2-piperidin-1-ylpyridine

InChI

InChI=1S/C11H13N3O/c15-9-13-10-4-5-12-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

NMIAGLUVGFMQHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-2-piperidin-1-ylpyridine typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to dissolve the reactants. The temperature is maintained at a low range to prevent decomposition of the isocyanate group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Reaction with Amines

The isocyanate group reacts with primary/secondary amines to form ureas . For example:

  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer and elimination of CO₂.

  • Conditions : Typically performed in inert solvents (e.g., THF, DMF) under dry conditions. Catalysts like triphosgene (OC(OCCl₃)₂) may facilitate isocyanate activation .

Example : Reaction with phenyl isocyanate analogs in acetonitrile at reflux forms substituted ureas, as seen in analogous pyridine derivatives .

Nucleophile Product Type Conditions Key References
Piperidinyl amineUrea derivativeReflux, acetonitrile
Primary amineUreaRoom temperature, solvent-free

Reaction with Alcohols

Alcohols react with the isocyanate to form carbamates (urethanes). The reaction is exothermic and typically requires catalytic bases (e.g., DABCO) for efficiency.

Example :

  • Mechanism : Alcohol nucleophilic attack on the isocyanate carbonyl, forming an intermediate carbamic acid ester.

  • Conditions : Alcohols in inert solvents (e.g., THF) at room temperature.

Nucleophile Product Type Conditions Key References
EthanolEthyl carbamateDABCO catalyst, THF

Hydrazine-Mediated Reactions

Hydrazines react with isocyanates to form hydrazinocarbamides or carbothioamides when thiocyanates are involved. For instance, analogous pyridine derivatives react with phenyl isothiocyanate to yield heterocyclic compounds .

Example :

  • Mechanism : Nucleophilic attack by hydrazine on the isocyanate, followed by cyclization or rearrangement.

  • Conditions : Refluxing ethanol with catalytic piperidine .

SAR Insights from Analogous Compounds

Structure-activity relationship (SAR) studies on related compounds highlight:

  • Substituent effects :

    • Piperidinyl group at C2 may enhance steric hindrance, influencing reaction rates .

    • Electron-withdrawing groups (e.g., nitro) on the pyridine ring may stabilize intermediates during reactions .

  • Functional group compatibility :

    • Amide-to-urea substitutions are common in drug design, as seen in CSNK2 inhibitors .

Catalytic and Stability Considerations

  • Catalysts : Triphosgene (OC(OCCl₃)₂) is frequently used to activate isocyanates .

  • Instability : Isocyanates are reactive and prone to decomposition under moist conditions, necessitating dry reaction environments .

Data Tables

Table 1: Representative Reactions of this compound

Reaction Type Nucleophile Product Conditions Key References
Ureide formationPiperidinyl amineUrea derivativeReflux, acetonitrile
Carbamate synthesisEthanolEthyl carbamateDABCO, THF
HydrazinocarbamideHydrazine derivativeHydrazinocarbamideReflux, ethanol + piperidine

Table 2: SAR Trends from Analogous Compounds

Position Substituent Effect on Reactivity Key References
C2Piperidinyl groupEnhances steric hindrance
Pyridine coreElectron-withdrawingStabilizes intermediates

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-piperidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as the modification of biomolecules and the synthesis of functional materials. The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine

  • Structure: Contains a pyridine core with chlorine, amino, and substituted phenyl groups. Lacks the isocyanate and piperidine moieties found in the target compound.
  • Synthesis : Achieved via multistep reactions with yields of 67–81% and melting points of 268–287°C, indicating high thermal stability .
  • Key Differences : The absence of the reactive isocyanate group limits its utility in covalent binding applications, a hallmark of 4-isocyanato derivatives.

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives

  • Structure : Features fused pyrimidine and pyrazine rings with piperidine substituents (e.g., 7-(piperidin-4-yl)).
  • Relevance : These derivatives, described in European patent applications, highlight the pharmacological importance of piperidine-containing heterocycles. However, their lack of an isocyanate group distinguishes their reactivity and target selectivity .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : A piperidine derivative with an ester functional group.
  • Properties : Exhibits moderate bioavailability (55%) and blood-brain barrier permeability, with a log Po/w of 0.7, suggesting hydrophilicity. These traits contrast with the lipophilic nature of isocyanato-pyridines, which may enhance membrane penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Log Po/w Key Functional Groups
4-Isocyanato-2-piperidin-1-ylpyridine* ~220 (estimated) N/A ~2.5† Isocyanate, Piperidine
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine 466–545 268–287 N/A Chlorine, Amino, Phenyl
Ethyl 2-(Piperidin-4-yl)acetate 185.27 N/A 0.7 Ester, Piperidine

*Estimated based on analogs; †Predicted using software tools (e.g., ALOGPS).

Biological Activity

4-Isocyanato-2-piperidin-1-ylpyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include an isocyanate group and a piperidine ring. This combination imparts distinctive reactivity and biological activity, making it a valuable candidate in drug discovery and development. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is generally performed in solvents such as dichloromethane or toluene, maintaining low temperatures to prevent decomposition of the isocyanate group.

Key Reactions

The compound exhibits various chemical reactions:

  • Substitution Reactions : The isocyanate group can react with nucleophiles (amines, alcohols, thiols) to form ureas and carbamates.
  • Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms.

Biological Activity

This compound has shown promise in several biological applications:

The mechanism of action primarily involves the formation of stable adducts through its reactivity with nucleophiles. This property allows it to modify biomolecules and synthesize functional materials, which is particularly useful in chemical biology and medicinal chemistry.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Cancer Treatment : It has been investigated for its potential as an inhibitor in various cancer-related pathways, particularly through its interaction with specific kinases .
  • Neurodegenerative Diseases : Studies have explored its efficacy as an inhibitor of neutral sphingomyelinase 2 (nSMase2), suggesting potential benefits in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Related compounds have demonstrated significant activity against pathogens like Candida auris, indicating that derivatives of this compound could possess similar properties .

Case Studies

Several studies illustrate the biological activity of this compound and its derivatives:

StudyFindings
Study on nSMase2 Inhibition Identified compounds that are 3 to 4 times more potent than previous inhibitors, demonstrating significant pharmacokinetic properties such as oral bioavailability and brain penetration .
Antimicrobial Activity Derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong fungicidal behavior and low toxicity profiles .
Cancer Research Investigated for inhibition of Syk and Janus kinases, relevant for treating various cancers and inflammatory diseases .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structure:

CompoundStructureBiological Activity
4-Isocyanato-2-methylpyridine Methyl group instead of piperidineLess reactive than the piperidine variant
4-Isocyanato-2-phenylpyridine Phenyl group instead of piperidineShows different reactivity patterns

The presence of both an isocyanate group and a piperidine ring enables enhanced biological activity, making it a versatile candidate for further research in synthetic chemistry and drug development .

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